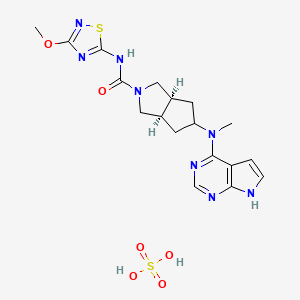

Ivarmacitinib sulfate

Description

Properties

CAS No. |

1639419-51-4 |

|---|---|

Molecular Formula |

C18H24N8O6S2 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(3aR,6aS)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C18H22N8O2S.H2O4S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17;1-5(2,3)4/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27);(H2,1,2,3,4)/t10-,11+,12?; |

InChI Key |

XVVWQCLRGHYWPI-ZLURZNERSA-N |

Isomeric SMILES |

CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O |

Canonical SMILES |

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ivarmacitinib Sulfate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ivarmacitinib sulfate, also known as SHR0302, is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] It is under development for the treatment of a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, atopic dermatitis, and inflammatory bowel disease.[2][4] Dysregulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical factor in the pathogenesis of these conditions.[2][4] Ivarmacitinib's targeted approach aims to modulate this pathway, thereby reducing the inflammatory response and proliferation of immune cells that contribute to disease pathology.[4] This technical guide provides a comprehensive overview of the mechanism of action of ivarmacitinib sulfate, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective JAK1 Inhibition

The primary mechanism of action of ivarmacitinib is the selective inhibition of JAK1, a member of the Janus kinase family of intracellular, non-receptor tyrosine kinases, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes play a crucial role in signal transduction for a wide array of cytokines and growth factors that are central to immune function and hematopoiesis.

Ivarmacitinib exhibits a high degree of selectivity for JAK1 over other JAK isoforms. Its selectivity is reported to be greater than 10-fold for JAK1 over JAK2, 77-fold over JAK3, and 420-fold over TYK2.[1][5][6] This selectivity profile is critical as it is hypothesized to minimize off-target effects associated with the inhibition of other JAK kinases, such as the hematologic adverse events linked to JAK2 inhibition.[7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade that converts extracellular signals from cytokines and growth factors into transcriptional regulation of target genes. The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression.

Ivarmacitinib, by binding to the ATP-binding site of JAK1, prevents the phosphorylation and activation of this kinase. This, in turn, blocks the downstream phosphorylation and activation of STAT proteins, most notably STAT3, thereby inhibiting the transcription of pro-inflammatory cytokine genes.[6]

Quantitative Data

In Vitro Kinase Inhibitory Activity

While the precise IC50 values from the initial discovery studies are not publicly detailed, the selectivity profile of ivarmacitinib is consistently reported across multiple sources.

| Target Kinase | Selectivity vs. JAK1 |

| JAK1 | - |

| JAK2 | >10-fold |

| JAK3 | 77-fold |

| TYK2 | 420-fold |

| Table 1: Selectivity profile of Ivarmacitinib against JAK family kinases.[1][5][6] |

Clinical Efficacy in Rheumatoid Arthritis (Phase III)

A Phase III clinical trial evaluated the efficacy of ivarmacitinib in patients with moderate-to-severe active rheumatoid arthritis who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[8][9]

| Endpoint (Week 24) | Placebo (n=188) | Ivarmacitinib 4 mg (n=189) | Ivarmacitinib 8 mg (n=189) | P-value vs. Placebo |

| ACR20 Response | 40.4% | 70.4% | 75.1% | <0.0001 |

| ACR50 Response | 15.4% | 46.0% | 57.1% | <0.0001 |

| ACR70 Response | 6.9% | 22.2% | 31.7% | <0.0001 |

| DAS28-CRP <2.6 | 4.2% | 29.6% | 39.2% | <0.0001 |

| DAS28-CRP ≤3.2 | 15.4% | 57.1% | 46.0% | <0.0001 |

| Table 2: Key efficacy endpoints at Week 24 in a Phase III study of Ivarmacitinib in Rheumatoid Arthritis.[8][10] |

Clinical Efficacy in Atopic Dermatitis (Phase III - QUARTZ3)

The efficacy of ivarmacitinib was also demonstrated in a Phase III study (QUARTZ3) in adult and adolescent patients with moderate-to-severe atopic dermatitis.[11][12][13]

| Endpoint (Week 16) | Placebo (n=111) | Ivarmacitinib 4 mg (n=113) | Ivarmacitinib 8 mg (n=112) | P-value vs. Placebo |

| IGA 0/1 Response | 9.0% | 36.3% | 42.0% | <0.001 |

| EASI-75 Response | 21.6% | 54.0% | 66.1% | <0.001 |

| Worst Itch NRS ≥4-point improvement | 12.6% | 37.2% | 40.2% | - |

| Table 3: Co-primary and key secondary efficacy endpoints at Week 16 in the QUARTZ3 Phase III study of Ivarmacitinib in Atopic Dermatitis.[14][15] |

Experimental Protocols

Representative In Vitro Kinase Assay

While the specific protocol for ivarmacitinib is proprietary, a representative in vitro kinase assay to determine IC50 values for JAK inhibitors is outlined below.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, ATP, and ivarmacitinib.

-

Assay Plate Preparation: Serially dilute ivarmacitinib in DMSO and add to a 384-well assay plate.

-

Enzyme and Substrate Addition: Add the specific JAK enzyme and its corresponding peptide substrate to the wells containing the inhibitor.

-

Incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

Signal Detection: Detect the amount of phosphorylated substrate, often using a luminescence or fluorescence-based method.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Cellular STAT Phosphorylation Assay

To confirm the mechanism of action in a cellular context, an assay to measure the inhibition of cytokine-induced STAT phosphorylation is employed.

Methodology:

-

Cell Culture: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells or a specific T-cell line).

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of ivarmacitinib.

-

Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 to induce STAT3 phosphorylation via JAK1).

-

Cell Lysis and Fixation: Lyse the cells and fix them to preserve the phosphorylation state of the proteins.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

-

Flow Cytometry Analysis: Analyze the cells using flow cytometry to quantify the level of STAT phosphorylation in the presence and absence of the inhibitor.

-

Data Analysis: Determine the concentration-dependent inhibition of STAT phosphorylation by ivarmacitinib.

Preclinical Adjuvant-Induced Arthritis (AIA) Model in Rats

A preclinical study by Wu et al. (2016) investigated the in vivo efficacy of ivarmacitinib (SHR0302) in a rat model of adjuvant-induced arthritis.

Methodology:

-

Induction of Arthritis: Induce arthritis in male Sprague-Dawley rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

-

Treatment Groups: Randomly assign rats to vehicle control, methotrexate (positive control), or different doses of ivarmacitinib (e.g., 0.3, 1.0, 3.0 mg/kg) administered orally.

-

Efficacy Assessment:

-

Arthritis Index: Score the severity of arthritis in each paw based on erythema and swelling.

-

Paw Swelling: Measure the volume of the hind paws using a plethysmometer.

-

Histopathology: At the end of the study, collect joint and spleen tissues for histological examination of inflammation, pannus formation, and cartilage/bone destruction.

-

-

Mechanism of Action Assessment:

-

Flow Cytometry: Analyze lymphocyte subpopulations (e.g., Th17, Treg, B cells) in the spleen and peripheral blood.

-

ELISA: Measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-17) and immunoglobulins.

-

Western Blot: Analyze the phosphorylation status of JAK1 and STAT3 in spleen tissue.

-

Conclusion

Ivarmacitinib sulfate is a highly selective JAK1 inhibitor that effectively modulates the JAK-STAT signaling pathway. Its mechanism of action, centered on the inhibition of JAK1-mediated STAT phosphorylation, has been demonstrated in both in vitro and in vivo preclinical models. The quantitative data from Phase III clinical trials in rheumatoid arthritis and atopic dermatitis provide strong evidence of its clinical efficacy in these inflammatory conditions. The detailed experimental methodologies outlined in this guide offer a framework for the continued investigation and understanding of this promising therapeutic agent. The favorable benefit-risk profile observed in clinical studies suggests that ivarmacitinib has the potential to be a valuable treatment option for patients with a range of autoimmune and inflammatory diseases.[10][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ivarmacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. What is Ivarmacitinib used for? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Novel JAK1 Inhibitor SHR0302 Combined With Prednisone for First-Line Treatment of Chronic Graft-Versus-Host Disease: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. New JAK 1 Inhibitor Proves Promising in Phase 3 RA Trial [medscape.com]

- 11. Reistone Biopharma's oral Ivarmacitinib Meets Primary Endpoint in Phase III Study for Atopic Dermatitis [prnewswire.com]

- 12. dermatologytimes.com [dermatologytimes.com]

- 13. Copy of - Reistone reports positive phase III results for ivarmacitinib in atopic dermatitis | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. medscape.com [medscape.com]

- 16. Frontiers | Ivarmacitinib reduces the need for adding/escalating medications in moderate-to-severe rheumatoid arthritis patients: a post-hoc analysis from a phase III trial [frontiersin.org]

Ivarmacitinib (SHR0302): A Deep Dive into its JAK1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Ivarmacitinib (also known as SHR0302) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it is under investigation for the treatment of a range of immune-mediated inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and Crohn's disease.[3][4] The therapeutic efficacy of Ivarmacitinib is rooted in its specific modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine signaling that drives inflammatory responses.[1] This technical guide provides a comprehensive overview of the JAK1 selectivity profile of Ivarmacitinib, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Selectivity Profile

Ivarmacitinib demonstrates a distinct preference for JAK1 over other members of the Janus kinase family, namely JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This high selectivity is a key design feature aimed at maximizing therapeutic efficacy while minimizing off-target effects, such as the hematological adverse events associated with JAK2 inhibition.[1]

The inhibitory potency and selectivity of Ivarmacitinib have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 0.1 | - |

| JAK2 | >1.0 (approx. 0.9) | >10-fold |

| JAK3 | 7.7 | 77-fold |

| TYK2 | 42 | 420-fold |

Note: Data compiled from multiple sources. The IC50 for JAK2 is reported as >10-fold or 9-fold more selective for JAK1, with an approximate IC50 of 0.9 nM cited in one source.[5][6]

The JAK-STAT Signaling Pathway and Ivarmacitinib's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[1] The binding of a cytokine to its receptor on the cell surface triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

Ivarmacitinib exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of JAK1. This blockade prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade that promotes the expression of pro-inflammatory genes.

Experimental Protocols for Determining JAK Selectivity

The selectivity of Ivarmacitinib is determined through a combination of biochemical and cell-based assays. While the specific proprietary protocols are not publicly available, the following represents a detailed, representative methodology for a cellular phospho-STAT (pSTAT) flow cytometry assay, a common and robust method for evaluating JAK inhibitor selectivity in a physiologically relevant context.[7][8]

Representative Protocol: Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

1. Objective: To determine the IC50 of Ivarmacitinib for the inhibition of cytokine-induced STAT phosphorylation mediated by different JAK isoforms in human peripheral blood mononuclear cells (PBMCs).

2. Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Ivarmacitinib (SHR0302) stock solution in DMSO

-

Cytokines to selectively activate different JAK pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2)

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., Cytofix™)

-

Permeabilization Buffer (e.g., Perm Buffer III)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

3. Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI-1640 with 10% FBS to a concentration of 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare serial dilutions of Ivarmacitinib in culture medium. Add the diluted compound to the cell suspension in a 96-well plate and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) and a positive control (a known pan-JAK inhibitor).

-

Cytokine Stimulation: Following pre-incubation, add the specific cytokine to each well to stimulate the desired JAK-STAT pathway. The choice of cytokine and its concentration should be optimized beforehand to elicit a robust and reproducible pSTAT signal. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Fixation and Permeabilization: Stop the stimulation by adding Fixation Buffer and incubate at room temperature. Wash the cells with PBS and then add ice-cold Permeabilization Buffer to allow for intracellular antibody staining.

-

Antibody Staining: Wash the permeabilized cells and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the specific pSTAT of interest for 30-60 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Wash the stained cells and resuspend in PBS. Acquire data on a flow cytometer. Gate on the specific immune cell populations of interest based on their surface marker expression.

-

Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSTAT signal within the gated cell populations for each drug concentration. Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100% inhibition). Plot the percentage of inhibition against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Conclusion

Ivarmacitinib (SHR0302) is a highly selective JAK1 inhibitor with a well-defined in vitro selectivity profile. Its potent inhibition of JAK1, coupled with significantly lower activity against other JAK family members, underscores its potential as a targeted therapy for a variety of inflammatory and autoimmune disorders. The detailed characterization of its selectivity through rigorous biochemical and cellular assays provides a strong rationale for its ongoing clinical development and a framework for understanding its therapeutic mechanism of action. This in-depth knowledge is crucial for researchers and clinicians working to advance the treatment of immune-mediated diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of Ivarmacitinib Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib, also known as SHR0302, is a potent and selective Janus kinase (JAK) inhibitor.[1][2] Developed for the treatment of various inflammatory and autoimmune diseases, its therapeutic efficacy is rooted in its ability to modulate cytokine signaling pathways.[3] This technical guide provides an in-depth overview of the in vitro potency of Ivarmacitinib sulfate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Ivarmacitinib is an orally available inhibitor of Janus-associated kinase 1 (JAK1).[4] By selectively targeting JAK1, it aims to mitigate the symptoms and progression of autoimmune diseases while minimizing the broad immunosuppressive effects associated with less selective JAK inhibitors.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of cytokine activity, and its dysregulation is implicated in a variety of immune disorders.[4][5]

Quantitative In Vitro Potency and Selectivity

The in vitro potency of Ivarmacitinib has been characterized through biochemical assays that measure its inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

The data presented below summarizes the IC50 values of Ivarmacitinib against the JAK family kinases, highlighting its selectivity for JAK1.

| Kinase Target | IC50 (nM) | Selectivity over JAK1 | Reference |

| JAK1 | 0.1 | - | [6] |

| JAK2 | 0.9 | 9-fold | [6] |

| JAK3 | 7.7 | 77-fold | [6] |

| TYK2 | 42 | 420-fold | [6] |

Note: Some sources indicate a selectivity of >10-fold for JAK1 over JAK2.[1][2][7][8]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ivarmacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a crucial pathway for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By inhibiting JAK1, Ivarmacitinib effectively blocks the phosphorylation and activation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus. This ultimately leads to a reduction in the inflammatory response.[3][4]

Experimental Protocols

While specific, proprietary protocols for determining the in vitro potency of Ivarmacitinib are not publicly available, this section outlines detailed, generalized methodologies for key experiments based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of Ivarmacitinib on the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of Ivarmacitinib against JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Ivarmacitinib sulfate (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Ivarmacitinib sulfate in the assay buffer. Prepare a reaction mixture containing the specific JAK enzyme, peptide substrate, and assay buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the Ivarmacitinib dilutions to the respective wells. Initiate the kinase reaction by adding ATP to the reaction mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based detection reagent that converts ADP to a detectable signal.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Ivarmacitinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Inhibition Assay

This assay assesses the ability of Ivarmacitinib to inhibit JAK-mediated signaling within a cellular context.

Objective: To measure the potency of Ivarmacitinib in inhibiting cytokine-induced STAT phosphorylation in cells.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line)

-

Cell culture medium

-

Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2 signaling, IL-2 for JAK1/JAK3 signaling)

-

Ivarmacitinib sulfate (serially diluted)

-

Lysis buffer

-

Antibodies specific for total STAT and phosphorylated STAT (p-STAT)

-

Detection method (e.g., Western blotting, ELISA, or flow cytometry)

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate density. Pre-incubate the cells with serial dilutions of Ivarmacitinib for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine at a predetermined concentration and for a defined period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

-

Cell Lysis and Protein Quantification: Lyse the cells to extract the proteins. Determine the total protein concentration in each lysate.

-

Detection of p-STAT: Measure the levels of phosphorylated STAT and total STAT using a suitable detection method. For example, in a Western blot, proteins are separated by size, transferred to a membrane, and probed with specific antibodies.

-

Data Analysis: Quantify the levels of p-STAT relative to total STAT for each Ivarmacitinib concentration. Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the Ivarmacitinib concentration to determine the cellular IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of a JAK inhibitor like Ivarmacitinib.

Conclusion

Ivarmacitinib sulfate is a highly potent and selective JAK1 inhibitor, as demonstrated by in vitro biochemical assays. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a targeted approach for the treatment of inflammatory and autoimmune diseases. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Ivarmacitinib and other novel JAK inhibitors.

References

- 1. courses.edx.org [courses.edx.org]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. JAK1 Kinase Enzyme System [promega.com]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. jak kinase inhibitors: Topics by Science.gov [science.gov]

Methodological & Application

Ivarmacitinib sulfate stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib, also known as SHR0302, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] As a key mediator in the JAK-STAT signaling pathway, JAK1 is integral to the signaling of numerous cytokines involved in inflammation and immune responses.[1][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[3] Ivarmacitinib shows high selectivity for JAK1 over other JAK family members, which may offer a more targeted therapeutic approach with an improved safety profile.[2][4] These application notes provide detailed protocols for the preparation and storage of Ivarmacitinib sulfate stock solutions for research use.

Data Presentation

Ivarmacitinib Sulfate Properties and Stock Solution Parameters

| Parameter | Value | Source |

| Synonyms | SHR0302 sulfate | [2] |

| CAS Number | 1639419-51-4 | [2] |

| Molecular Formula | C₁₈H₂₄N₈O₆S₂ | |

| Molecular Weight | 512.56 g/mol | |

| Solubility | ||

| In vitro (Free Base) | DMSO: 83 mg/mL (200.24 mM) | [5] |

| Water: Insoluble | [5] | |

| Ethanol: Insoluble | [5] | |

| Storage of Solid | Store at -20°C for up to 3 years. | [6] |

| Stock Solution Storage | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7] |

Experimental Protocols

Protocol 1: Preparation of Ivarmacitinib Sulfate Stock Solution (10 mM in DMSO)

Materials:

-

Ivarmacitinib sulfate powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of Ivarmacitinib sulfate powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of Ivarmacitinib sulfate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of Ivarmacitinib sulfate.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the powder. For a 10 mM stock solution from 5.13 mg of powder, add 1 mL of DMSO.

-

Dissolution: Vortex the solution until the Ivarmacitinib sulfate is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to avoid repeated freeze-thaw cycles.[7]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

Materials:

-

Ivarmacitinib sulfate stock solution (10 mM in DMSO)

-

Appropriate cell culture medium

-

Cells for treatment

-

Sterile pipette and tips

-

Cell culture plates

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the Ivarmacitinib sulfate stock solution at room temperature.

-

Prepare Working Solutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[7]

-

Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of Ivarmacitinib sulfate. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of Ivarmacitinib sulfate used.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, protein expression analysis, or gene expression studies. In published studies, Ivarmacitinib has been shown to have an inhibitory effect on the proliferation of hepatic stellate cells in a concentration-dependent manner within a range of 1 nM to 10 µM over 48 hours.[4]

Mandatory Visualizations

Signaling Pathway

Caption: Ivarmacitinib inhibits the JAK1-STAT signaling pathway.

Experimental Workflow

Caption: Workflow for Ivarmacitinib sulfate stock solution preparation.

References

Application Notes and Protocols for SHR0302 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR0302, also known as Ivarmacitinib, is a novel, highly selective Janus kinase 1 (JAK1) inhibitor. It modulates the signaling of various cytokines involved in inflammatory and autoimmune diseases, such as interleukin-4 (IL-4), IL-5, IL-13, and interferon-gamma (IFN-γ). By selectively targeting JAK1, SHR0302 aims to provide therapeutic benefits while potentially minimizing the side effects associated with less selective JAK inhibitors, such as neutropenia and anemia. Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of SHR0302. These notes provide a summary of administration routes and detailed protocols from published animal studies to guide researchers in their experimental design.

Administration Routes in Animal Studies

Quantitative Data Summary

Quantitative data from preclinical animal studies on the pharmacokinetics of SHR0302 are not extensively available in the public domain. However, data from human clinical trials can provide a useful reference for understanding the compound's behavior. Researchers should aim to generate similar comprehensive pharmacokinetic data in their animal models.

Table 1: Oral Dosing Regimens in Murine Models

| Animal Model | Indication | Species | Dosing Regimen | Frequency | Duration |

| aGVHD[1] | Acute Graft-Versus-Host Disease | Mouse | 5, 10, and 15 mg/kg | Twice a day | 3 weeks |

| CIA[1] | Collagen-Induced Arthritis | Mouse | 2.5, 5.0, and 10.0 mg/kg | Twice a day | Not specified |

Table 2: Human Pharmacokinetic Data for Oral and Topical SHR0302 (For Reference)

| Formulation | Dose | Cmax | Tmax | AUC | Bioavailability |

| Oral Solution[1] | 8 mg | 619 ng/mL | ~1.0 h[2] | 4750 hng/mL | Comparable to tablet |

| Oral Tablet[1] | 8 mg | 593 ng/mL | ~1.0 h[2] | 4570 hng/mL | Reference |

| Topical Ointment[3] | 1-2% on 3-20% BSA | Not specified | >10 h | Not specified | Slow absorption |

Note: The data in Table 2 is from human studies and should be used for reference only when designing and interpreting animal experiments.

Experimental Protocols

Protocol 1: Oral Administration of SHR0302 in a Murine Model of Acute Graft-Versus-Host Disease (aGVHD)

This protocol is adapted from a study evaluating the preventive and therapeutic effects of SHR0302 in aGVHD.[1]

1. Materials:

-

SHR0302 powder (99% purity)

-

Dimethyl sulfoxide (DMSO)

-

Drinking water

-

Appropriate gavage needles for mice

2. Preparation of Dosing Solution: a. Dissolve SHR0302 powder in DMSO to create a stock solution. b. Further dilute the stock solution in drinking water to achieve the desired final concentrations (e.g., for doses of 5, 10, and 15 mg/kg). c. The final volume of the oral medication for each mouse should be standardized (e.g., 100 µL).[1] d. Ensure the final concentration of DMSO in the dosing solution is low (e.g., 1%) to avoid toxicity.[1] e. Prepare a vehicle control solution with the same final concentration of DMSO in drinking water.

3. Dosing Procedure: a. Administer the prepared SHR0302 solution or vehicle control to mice via oral gavage. b. For a therapeutic effect study, administration can begin after the onset of GVHD symptoms (e.g., at day 21 post-bone marrow transplantation).[1] c. The dosing frequency is typically twice a day.[1] d. The duration of treatment can be several weeks (e.g., 3 weeks).[1]

4. Monitoring and Endpoints: a. Monitor mice for GVHD symptoms, body weight, and survival. b. Collect blood and tissue samples at specified time points for analysis of immune cell populations, cytokine levels, and histological changes.

Visualizations

Signaling Pathway of SHR0302

SHR0302 is a selective inhibitor of JAK1. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling downstream of numerous cytokine receptors. In inflammatory conditions, cytokines bind to their receptors, leading to the activation of associated JAKs. This triggers the phosphorylation and dimerization of STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. SHR0302 blocks this cascade by inhibiting the phosphorylation activity of JAK1.

Caption: Mechanism of action of SHR0302 on the JAK/STAT signaling pathway.

Experimental Workflow for aGVHD Murine Model

The following diagram illustrates a typical experimental workflow for evaluating the therapeutic efficacy of SHR0302 in a mouse model of acute graft-versus-host disease.

Caption: Therapeutic workflow for SHR0302 in a murine aGVHD model.

References

- 1. Pharmacokinetics, Relative Bioavailability, and Safety of the SHR0302 Oral Solution and Tablets: A Single-Center, Randomized, Open-Label, Crossover (Two-Formulation, Two-Period) Phase I Trial in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of SHR0302, a Highly Selective Janus Kinase 1 Inhibitor, in Patients with Moderate to Severe Atopic Dermatitis: A Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Study to Evaluate the Safety and Pharmacokinetics of SHR0302 Base Ointment in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Ivarmacitinib Sulfate Efficacy in Preclinical Studies

Introduction

Ivarmacitinib (also known as SHR0302) is a potent and selective, orally administered inhibitor of Janus kinase 1 (JAK1).[1][2][3] Developed for treating inflammatory and autoimmune diseases, Ivarmacitinib functions by interfering with the JAK-STAT signaling pathway, a critical mediator of cytokine activity that is often dysregulated in various immune disorders.[1][4][5] By selectively targeting JAK1, Ivarmacitinib modulates the signaling of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and IFN-γ, thereby reducing the inflammatory response and proliferation of immune cells.[4][5] Its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is intended to minimize off-target effects, such as anemia and neutropenia, which can be associated with less selective JAK inhibitors.[2][5]

These application notes provide detailed protocols for assessing the efficacy of Ivarmacitinib sulfate in key preclinical models, from in vitro kinase and cellular assays to in vivo models of autoimmune disease.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

Ivarmacitinib exerts its therapeutic effect by blocking the JAK1 enzyme. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus to regulate gene expression.[1][5] The inhibition of JAK1-STAT3 phosphorylation, in particular, has been shown to attenuate inflammatory responses.[2]

Data Presentation: In Vitro Efficacy

Quantitative analysis of Ivarmacitinib's inhibitory activity is crucial for establishing its potency and selectivity.

Table 1: In Vitro Kinase Selectivity of Ivarmacitinib Sulfate This table summarizes the half-maximal inhibitory concentration (IC50) values of Ivarmacitinib against the four members of the JAK family, demonstrating its high selectivity for JAK1.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 (Fold) | Reference |

| JAK1 | 0.1 | - | [6] |

| JAK2 | 0.9 | 9x | [6] |

| JAK3 | 7.7 | 77x | [6] |

| TYK2 | 42.0 | 420x | [6] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of Ivarmacitinib against JAK enzymes.

Objective: To quantify the potency and selectivity of Ivarmacitinib sulfate by measuring its ability to inhibit the enzymatic activity of recombinant JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate.

-

Ivarmacitinib sulfate, serially diluted.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well assay plates.

-

Plate reader capable of luminescence detection.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of Ivarmacitinib sulfate in DMSO, followed by a further dilution in the assay buffer.

-

Reaction Setup: To each well of a 384-well plate, add the kinase, the peptide substrate, and the diluted Ivarmacitinib sulfate (or vehicle control).

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the kinase detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular STAT Phosphorylation Assay

This protocol measures the functional inhibition of JAK1 signaling within a cellular context.

Objective: To assess the ability of Ivarmacitinib sulfate to inhibit cytokine-induced STAT3 phosphorylation in primary human immune cells or relevant cell lines.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line.

-

Cell culture medium (e.g., RPMI-1640).

-

Recombinant human cytokine (e.g., IL-6 to stimulate the JAK1/STAT3 pathway).

-

Ivarmacitinib sulfate, serially diluted.

-

Cell lysis buffer.

-

Phospho-STAT3 (p-STAT3) and Total STAT3 antibodies.

-

ELISA kit or Western blot reagents.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate and starve overnight if necessary to reduce basal signaling.

-

Compound Treatment: Pre-incubate the cells with serially diluted Ivarmacitinib sulfate or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6) to all wells except the negative control and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by placing the plate on ice and adding ice-cold lysis buffer.

-

Quantification of p-STAT3:

-

ELISA: Use a sandwich ELISA kit to quantify the levels of p-STAT3 in the cell lysates according to the manufacturer's protocol.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3 and total STAT3, followed by secondary antibody detection.

-

-

Data Analysis: Normalize the p-STAT3 signal to the total STAT3 or total protein. Calculate the percent inhibition of STAT3 phosphorylation relative to the cytokine-stimulated vehicle control. Determine the cellular IC50 by plotting inhibition versus drug concentration.

Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model

This protocol describes a widely used in vivo model for rheumatoid arthritis to evaluate the therapeutic efficacy of Ivarmacitinib sulfate.[7] A study has shown that Ivarmacitinib attenuates inflammatory responses in this model.[2][3]

Objective: To evaluate the anti-inflammatory and disease-modifying effects of orally administered Ivarmacitinib sulfate in a rat model of rheumatoid arthritis.

Materials:

-

Male Lewis rats (8-10 weeks old).

-

Complete Freund's Adjuvant (CFA).

-

Ivarmacitinib sulfate formulated for oral gavage.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Pletysmometer or digital calipers for measuring paw volume.

-

Anesthetic and materials for terminal blood collection and tissue harvesting.

Methodology:

-

Arthritis Induction (Day 0): Anesthetize rats and induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.

-

Group Allocation: Monitor animals for the onset of clinical signs of arthritis (typically around day 7-10). Once symptoms appear, randomize animals into treatment groups (e.g., Vehicle, Ivarmacitinib 1 mg/kg, Ivarmacitinib 3 mg/kg, Positive Control).

-

Drug Administration: Administer Ivarmacitinib sulfate or vehicle orally once daily, starting from the day of randomization for a predefined period (e.g., 14-21 days).

-

Efficacy Assessment (Ongoing):

-

Arthritis Score: Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum score per animal is 16.

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals.

-

Body Weight: Record body weight to monitor general health.

-

-

Terminal Procedures (End of Study):

-

Blood Collection: Collect terminal blood samples via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6).

-

Histopathology: Euthanize animals and collect hind paws/joints. Fix, decalcify, and embed tissues in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Table 2: Representative Efficacy Endpoints in the Rat AIA Model This table illustrates the type of quantitative data generated from the AIA model.

| Treatment Group | Mean Arthritis Score (Day 28) | Change in Paw Volume (%) | Serum IL-6 (pg/mL) |

| Vehicle | 12.5 ± 1.5 | 110 ± 15 | 250 ± 40 |

| Ivarmacitinib (1 mg/kg) | 7.8 ± 1.2 | 65 ± 10 | 145 ± 30 |

| Ivarmacitinib (3 mg/kg) | 4.2 ± 0.8 | 30 ± 8 | 80 ± 20 |

| Positive Control | 5.0 ± 1.0 | 40 ± 9 | 95 ± 25 |

| Note: Data are representative. *p < 0.05, *p < 0.01 vs. Vehicle. |

References

- 1. Ivarmacitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ivarmacitinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. What is Ivarmacitinib used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

Troubleshooting & Optimization

potential off-target effects of Ivarmacitinib sulfate

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Ivarmacitinib sulfate. The following troubleshooting guides and FAQs address common questions and issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ivarmacitinib?

A1: Ivarmacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The Janus kinase family, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases.[1][4] They play a crucial role in the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to the transcription of genes involved in immune and inflammatory responses.[2][5] By selectively inhibiting JAK1, Ivarmacitinib modulates the signaling of various pro-inflammatory cytokines.[1]

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ivarmacitinib.

Q2: How selective is Ivarmacitinib for JAK1 compared to other JAK family kinases?

A2: Ivarmacitinib exhibits high selectivity for JAK1. In vitro studies have shown that its inhibitory potency against JAK1 is significantly greater than against other members of the JAK family. This selectivity is intended to minimize off-target effects associated with the inhibition of JAK2, such as anemia and neutropenia.[1][2]

Table 1: Ivarmacitinib Kinase Selectivity Profile

| Kinase Target | IC₅₀ (nM) | Selectivity Fold vs. JAK1 |

| JAK1 | 0.1 | - |

| JAK2 | 0.9 | >10-fold |

| JAK3 | 7.7 | 77-fold |

| TYK2 | 42 | 420-fold |

| Data sourced from in vitro kinase assays.[6][7] |

Troubleshooting Guide

Problem: Unexpected results in cellular assays, potentially due to off-target effects.

Possible Cause: While Ivarmacitinib is highly selective for JAK1, at higher concentrations it may inhibit other kinases or signaling pathways. Preclinical studies have noted that Ivarmacitinib can inhibit the Akt signaling pathway and induce apoptosis in certain cell types, such as hepatic stellate cells, through the modulation of Bcl-2 family proteins.[6]

Troubleshooting Steps:

-

Confirm On-Target Engagement: Verify the inhibition of JAK1 signaling in your experimental system. A common method is to measure the phosphorylation status of downstream STAT proteins (e.g., p-STAT3) via Western blot or a specific ELISA assay following cytokine stimulation.

-

Evaluate Dose-Response: Perform a dose-response curve for Ivarmacitinib in your assay. If the unexpected effect only occurs at concentrations significantly higher than the IC₅₀ for JAK1, it is more likely to be an off-target effect.

-

Assess Alternative Pathways: Investigate other potential off-target pathways. For example, to check for effects on the Akt pathway, you can measure the phosphorylation of Akt (p-Akt) and its downstream targets.[6]

-

Control for Cell Viability: To determine if the observed effect is due to cytotoxicity, perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment.

Caption: Troubleshooting workflow for unexpected experimental results.

Problem: What are the most frequently observed adverse events in clinical trials that could indicate off-target or exaggerated on-target effects?

A1: Across multiple Phase II and Phase III clinical trials for various inflammatory conditions, Ivarmacitinib has been generally well-tolerated.[8][9] The most common treatment-emergent adverse events (TEAEs) are typically mild.[9][10]

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in Atopic Dermatitis Trials (16 Weeks)

| Adverse Event Category | Ivarmacitinib 4 mg | Ivarmacitinib 8 mg | Placebo |

| Any TEAE | 69.0% | 66.1% | 64.9% |

| Serious TEAEs | 2.7% | 1.8% | 2.7% |

| Data from a Phase 3 trial in patients with moderate to severe atopic dermatitis.[11][12][13] |

Table 3: Summary of TEAEs in Rheumatoid Arthritis Trial (24 Weeks)

| Adverse Event Category | Ivarmacitinib 4 mg | Ivarmacitinib 8 mg | Placebo |

| Any TEAE | 81.5% | 90.5% | 79.3% |

| Infection-related TEAEs | Slightly Higher | Slightly Higher | - |

| Data from a Phase 3 trial in patients with moderate-to-severe active rheumatoid arthritis.[14] |

Table 4: Summary of TEAEs in Ulcerative Colitis Trial (8 Weeks)

| Adverse Event Category | Ivarmacitinib (all doses) | Placebo |

| Any TEAE | 43.9% - 48.8% | 39.0% |

| Data from a Phase 2 trial in patients with moderate-to-severe, active ulcerative colitis. No deaths, major adverse cardiovascular, or thromboembolic events were reported.[9][10] |

Notably, across multiple trials, there have been no reports of thrombosis, malignant neoplasms, or major adverse cardiac events.[13][15]

Caption: Relationship between on-target/off-target effects and clinical outcomes.

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using a Competition Binding Assay (e.g., KINOMEscan™)

This method quantifies the interaction between a test compound (Ivarmacitinib) and a panel of kinases.

Methodology:

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.

-

Procedure: a. A diverse panel of human kinases (e.g., 468 kinases) is used.[16] b. Each kinase is fused to a unique DNA tag. c. The kinases are incubated with the immobilized ligand and the test compound (Ivarmacitinib) at a fixed concentration (e.g., 1 µM). d. After incubation, unbound kinase is washed away. e. The amount of bound kinase is measured by qPCR.

-

Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding and greater inhibition. Selectivity scores can be calculated based on the number of kinases bound at a specific threshold.

Protocol 2: Cellular Assay for JAK1/STAT3 Pathway Inhibition

This protocol determines the functional effect of Ivarmacitinib on its primary target pathway within a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the target cytokine receptor) under standard conditions.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of Ivarmacitinib sulfate or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through JAK1 (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blot Analysis: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities for p-STAT3 and normalize them to the total STAT3 levels. Calculate the IC₅₀ value for the inhibition of STAT3 phosphorylation. This protocol is based on the described inhibitory action of Ivarmacitinib on JAK1-STAT3 phosphorylation.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ivarmacitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ivarmacitinib - Arcutis Biotherapeutics/Jiangsu HengRui Medicine - AdisInsight [adisinsight.springer.com]

- 4. Hengrui's JAK1 Inhibitor Ivarmacitinib Receives Approval for New Indication Application [synapse.patsnap.com]

- 5. What is Ivarmacitinib used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and Safety of Ivarmacitinib in Patients With Moderate-to-Severe, Active, Ulcerative Colitis: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ivarmacitinib Proves Effective in Treating Moderate to Severe Atopic Dermatitis | Docwire News [docwirenews.com]

- 12. Ivarmacitinib Demonstrates Efficacy in Phase 3 Trial for Atopic Dermatitis - - PracticalDermatology [practicaldermatology.com]

- 13. Ivarmacitinib Provides Relief in Atopic Dermatitis Study [medscape.com]

- 14. Ivarmacitinib, a selective Janus kinase 1 inhibitor, in patients with moderate-to-severe active rheumatoid arthritis and inadequate response to conventional synthetic DMARDs: results from a phase III randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 16. vghtc.gov.tw [vghtc.gov.tw]

Technical Support Center: Ivarmacitinib Sulfate Cytotoxicity Assessment

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ivarmacitinib sulfate in in-vitro cytotoxicity and proliferation assays. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.

Mechanism of Action: JAK1 Inhibition

Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical chain of protein interactions within a cell, responsible for communicating information from external chemical signals to the cell nucleus, leading to the transcription of genes involved in immunity, cell division, and survival.[3][4] By selectively inhibiting JAK1, Ivarmacitinib blocks this pathway, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] This disruption of signaling can inhibit the proliferation of cells that rely on this pathway and, in some cases, induce apoptosis (programmed cell death).[1]

Caption: Ivarmacitinib selectively inhibits JAK1, blocking the JAK/STAT signaling pathway.

Quantitative Data on Ivarmacitinib Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. IC50 values for Ivarmacitinib can vary significantly depending on the cell line, incubation time, and assay method used.[7] Below is a table summarizing reported and illustrative cytotoxic activities.

| Cell Line | Cell Type | Reported IC50 (µM) | Notes |

| Hepatic Stellate Cells (HSCs) | Activated Fibroblast-like | Concentration-dependent inhibition observed between 0.001 - 10 µM[1] | Induces apoptosis and inhibits proliferation.[1] |

| Leukemia Cell Line (e.g., K562) | Chronic Myelogenous Leukemia | Illustrative: 0.5 - 5 | JAK/STAT pathway is often dysregulated in hematological malignancies. |

| Breast Cancer Cell Line (e.g., MCF-7) | Human Breast Adenocarcinoma | Illustrative: 1 - 15 | Response can depend on the specific oncogenic drivers of the cell line. |

| Lung Cancer Cell Line (e.g., A549) | Human Lung Carcinoma | Illustrative: 2 - 20 | Efficacy may be linked to cytokine signaling in the tumor microenvironment. |

Note: Values for K562, MCF-7, and A549 are illustrative and based on typical ranges for kinase inhibitors in these lines. Researchers must determine the IC50 empirically for their specific cell line and experimental conditions.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for determining the effect of Ivarmacitinib sulfate on cell viability using a colorimetric MTT assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Caption: Standard workflow for a cell-based cytotoxicity (MTT) assay.

Detailed Steps:

-

Cell Preparation:

-

Culture cells in appropriate media until they reach 70-80% confluency.

-

Harvest the cells using trypsin and perform a cell count.

-

Dilute the cell suspension to the desired concentration and seed them into a 96-well plate. Allow cells to adhere overnight in a humidified incubator.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of Ivarmacitinib sulfate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the final desired concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Ivarmacitinib. Include wells for "untreated" (cells with medium only) and "vehicle control" (cells with the highest concentration of solvent).

-

-

Incubation:

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal time may vary between cell lines.[10]

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance on a microplate reader at the appropriate wavelength (typically around 570 nm).

-

-

Data Analysis:

-

Correct for background by subtracting the absorbance of "medium only" wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[8]

-

Troubleshooting and FAQs

This section addresses common issues encountered during cytotoxicity assessments.

Caption: A decision tree for troubleshooting common cytotoxicity assay issues.

Q1: My negative (vehicle) control shows significant cell death. What could be the cause?

A: This can be due to several factors:

-

Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high for your specific cell line. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold (typically <0.5%).

-

Cell Health: The cells may have been unhealthy before treatment. Ensure you are using cells from a low passage number and that they are free from contamination, such as mycoplasma.[11]

-

Pipetting Error: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell damage. Handle cell suspensions gently.[9]

Q2: The absorbance readings in my untreated wells are very low.

A: This usually indicates a low number of viable cells.

-

Seeding Density: You may have seeded too few cells. Determine the optimal seeding density for your cell line to ensure you are in the linear range of the assay at the time of measurement.

-

Incubation Time: If the experiment is too long, the cells in the control wells might overgrow, run out of nutrients, and die. Conversely, if too short, there may not be enough cells to generate a strong signal.

Q3: My dose-response curve is not sigmoidal. How can I fix this?

A: A non-sigmoidal curve suggests an issue with the concentration range or the drug's effect.

-

Concentration Range: You may be testing a range that is too narrow or completely outside the active window. Test a much broader range of concentrations (e.g., from 1 nM to 100 µM) to capture the top and bottom plateaus of the curve.

-

Compound Solubility: At high concentrations, Ivarmacitinib may precipitate out of the medium. Visually inspect the wells with the highest concentrations for any signs of precipitation.

-

Assay Endpoint: The chosen incubation time might not be optimal for observing a cytotoxic effect. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to find the best endpoint.[7]

Q4: There is high variability between my replicate wells. What is the cause?

A: High variability often points to technical inconsistencies.

-

Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid clumps and ensure an equal number of cells is added to each well. Edge effects in the plate can also be a factor; consider not using the outermost wells.

-

Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the drug or assay reagents.

-

Incomplete Solubilization: If using an MTT or similar assay, ensure the formazan crystals are completely dissolved before reading the plate. Mix the plate gently after adding the solubilization agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ivarmacitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]

mitigating Ivarmacitinib sulfate precipitation in aqueous solutions

Welcome to the technical support center for Ivarmacitinib sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to the precipitation of Ivarmacitinib sulfate in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ivarmacitinib sulfate and why is its solubility in aqueous solutions a concern?

Ivarmacitinib sulfate is the sulfate salt form of Ivarmacitinib, an orally available and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] By inhibiting JAK1, it blocks the JAK-STAT signaling pathway, which is a key mediator of cytokine activity often dysregulated in various diseases.[2][4] Like many small molecule inhibitors, Ivarmacitinib is a poorly water-soluble drug.[5][6] This low aqueous solubility can lead to precipitation when diluted into aqueous media, such as cell culture media or physiological buffers. Precipitation can result in decreased drug concentration, leading to inaccurate experimental results and reduced therapeutic efficacy.[6][7][8]

Q2: What are the common causes of Ivarmacitinib sulfate precipitation in my experiments?

Precipitation of poorly soluble drugs like Ivarmacitinib sulfate in aqueous solutions can be triggered by several factors:

-

pH Shift: The solubility of many drugs is pH-dependent. A shift in pH upon dilution of a stock solution into a buffer can significantly decrease solubility and cause precipitation.[9]

-

Supersaturation: When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous medium where the drug has low solubility, a supersaturated state is created. This is often unstable and can lead to rapid precipitation.[9]

-

Temperature Changes: Changes in temperature can affect drug solubility. It's crucial to be aware of the temperature at which your experiments are conducted and how it might impact the solubility of Ivarmacitinib sulfate.

-

Interactions with Other Components: Components in your experimental medium (e.g., salts, proteins in cell culture media) can interact with the drug and reduce its solubility.

Q3: How can I visually identify if Ivarmacitinib sulfate has precipitated?

Precipitation can be observed in several ways, including the appearance of crystals, a hazy or cloudy appearance in the solution, or turbidity.[7] If you observe any of these changes in your solution after adding Ivarmacitinib sulfate, it is a strong indication of precipitation.

Q4: What analytical methods can be used to detect and quantify precipitation?

Several analytical techniques can be employed to detect and quantify drug precipitation:[10][11]

-

Turbidity Measurement: An increase in the turbidity of a solution is a direct indication of particle formation due to precipitation.[10][11]

-

Spectroscopy: Techniques like UV-Vis spectroscopy can be used to measure the concentration of the dissolved drug. A decrease in the measured concentration over time can indicate precipitation.

-

Microscopy: Visual inspection under a microscope can confirm the presence of drug crystals or amorphous precipitate.

-

Particle Sizing: Techniques like Focused Beam Reflectance Measurement (FBRM) can detect and measure the size of particles in real-time.[11]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to accurately measure the concentration of the soluble drug in a sample after filtration.[6]

Troubleshooting Guides

Issue 1: Precipitation observed immediately upon dilution of DMSO stock solution into aqueous buffer.

This is a common issue arising from the creation of a supersaturated solution when a drug with low aqueous solubility is rapidly diluted from an organic solvent.

Troubleshooting Steps:

-

Optimize Dilution Method:

-

Stirring: Ensure the aqueous buffer is being stirred vigorously while the DMSO stock is added dropwise. This promotes rapid mixing and can help maintain a supersaturated state for longer.

-

Temperature: Perform the dilution at the experimental temperature to avoid solubility changes due to temperature shifts.

-

-

Use a Co-solvent System:

-

Incorporate a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol into the aqueous buffer before adding the Ivarmacitinib sulfate stock. This can increase the overall solvent capacity for the drug.

-

-

Incorporate Solubilizing Excipients:

-

Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F127 can form micelles that encapsulate the drug, preventing precipitation.[6]

-

Polymers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors by sterically hindering the formation and growth of drug crystals.[5]

-

Workflow for Troubleshooting Immediate Precipitation:

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Solution is initially clear but becomes cloudy over time.

This indicates a slower precipitation process, where the supersaturated solution is metastable but eventually succumbs to nucleation and crystal growth.

Troubleshooting Steps:

-

pH Adjustment:

-

Determine if the solubility of Ivarmacitinib sulfate is pH-dependent. Adjusting the pH of the final solution might stabilize the drug.

-

-

Use of Precipitation Inhibitors:

-

Polymeric precipitation inhibitors like HPMC or PVP are particularly effective at preventing crystal growth and maintaining supersaturation over longer periods.[5]

-

-

Complexation Agents:

-

Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility and preventing precipitation.

-

Data on Excipient Effectiveness for a Model Poorly Soluble Compound:

| Excipient | Concentration (% w/v) | Apparent Drug Solubility (µg/mL) | Time to Onset of Precipitation (hours) |

| None (Control) | 0 | 5 | < 0.1 |

| Tween® 80 | 0.1 | 25 | 2 |

| Pluronic® F127 | 0.5 | 40 | 8 |

| HPMC | 0.5 | 15 | > 24 |

| PVP K30 | 1.0 | 20 | > 24 |

| β-Cyclodextrin | 1.0 | 55 | > 48 |

Note: This table presents hypothetical data for a model compound to illustrate the comparative effectiveness of different excipients. Actual performance with Ivarmacitinib sulfate will require experimental validation.

Experimental Protocols

Protocol 1: Screening for Effective Solubilizing Agents

Objective: To identify suitable excipients (co-solvents, surfactants, polymers) that can prevent the precipitation of Ivarmacitinib sulfate in an aqueous buffer.

Materials:

-

Ivarmacitinib sulfate

-

DMSO (or other suitable organic solvent for stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Candidate excipients (e.g., PEG 400, Tween® 80, Pluronic® F127, HPMC, PVP)

-

96-well microtiter plates

-

Plate reader capable of measuring absorbance or turbidity

Methodology:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of Ivarmacitinib sulfate in DMSO (e.g., 10 mM).

-

Prepare stock solutions of each excipient in the aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

-

-

Experimental Setup:

-

In a 96-well plate, add the excipient solutions to the wells. Include a control group with only the aqueous buffer.

-

Add a small volume of the Ivarmacitinib sulfate stock solution to each well to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effect on solubility.

-

-

Data Collection:

-

Immediately after adding the drug stock, and at regular intervals (e.g., 0, 1, 4, 8, 24 hours), measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 600 nm).

-

Alternatively, at each time point, the plates can be centrifuged, and the supernatant can be analyzed by HPLC to determine the concentration of the dissolved drug.[6]

-

Experimental Workflow Diagram:

Caption: Workflow for screening solubilizing agents.

Protocol 2: pH-Solubility Profile Determination

Objective: To determine the effect of pH on the solubility of Ivarmacitinib sulfate.

Materials:

-

Ivarmacitinib sulfate

-

A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)

-

Shaking incubator

-

Centrifuge

-

HPLC system for concentration analysis

Methodology:

-

Sample Preparation:

-

Add an excess amount of Ivarmacitinib sulfate powder to vials containing each of the different pH buffers.

-

-

Equilibration:

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, centrifuge the samples to pellet the undissolved drug.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Analysis:

-

Analyze the concentration of Ivarmacitinib sulfate in the filtered supernatant using a validated HPLC method.

-

-

Data Interpretation:

-

Plot the measured solubility (concentration) against the pH of the buffer to generate a pH-solubility profile. This will reveal the pH range in which Ivarmacitinib sulfate has the highest solubility.

-

Signaling Pathway Context

Ivarmacitinib sulfate's therapeutic effect is derived from its inhibition of the JAK1 pathway. Understanding this context is crucial for designing relevant in vitro experiments.

Caption: Ivarmacitinib sulfate inhibits the JAK1-STAT signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ivarmacitinib Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ivarmacitinib Sulfate: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hengrui's JAK1 Inhibitor Ivarmacitinib Receives Approval for New Indication Application [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. nursingcenter.com [nursingcenter.com]

- 8. researchgate.net [researchgate.net]

- 9. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical technologies for real-time drug dissolution and precipitation testing on a small scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Support Center: SHR0302 Dose-Response Curve Optimization

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SHR0302, a selective JAK1 inhibitor. The information provided is intended to assist in the design and troubleshooting of experiments aimed at optimizing its dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SHR0302?

A1: SHR0302, also known as Ivarmacitinib, is a potent and highly selective inhibitor of Janus Kinase 1 (JAK1).[1][2] By selectively targeting JAK1, SHR0302 modulates the signaling of various cytokines involved in inflammatory and autoimmune diseases, including interleukin-4 (IL-4), IL-5, IL-13, and interferon-gamma (IFN-γ).[1][3] This targeted inhibition of the JAK/STAT pathway is key to its therapeutic effect.[3][4] A key advantage of its selectivity is the sparing of JAK2 inhibition, which is intended to minimize potential side effects such as neutropenia and anemia.[3]

Q2: What is the typical dose range for SHR0302 in clinical studies?

A2: Clinical trials have investigated oral doses of SHR0302 ranging from 1 mg to 8 mg once daily.[5] Phase 2 and 3 studies in conditions like atopic dermatitis, alopecia areata, and rheumatoid arthritis have commonly evaluated 4 mg and 8 mg daily doses, which have shown statistically significant efficacy compared to placebo.[6][7][8]

Q3: What are the expected in vitro effects of SHR0302?